molecular formula C19H20FN3O2 B5806381 1-(2-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine

1-(2-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine

Cat. No.: B5806381
M. Wt: 341.4 g/mol
InChI Key: XAHSMVJSIPDKOG-FNORWQNLSA-N
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Description

1-(2-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a nitrophenyl prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and nitrophenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)piperazine: A simpler analog with similar structural features.

    1-(2-nitrophenyl)piperazine: Another analog with a nitrophenyl group.

    1-(2-fluorophenyl)-4-phenylpiperazine: A compound with a phenyl group instead of a nitrophenyl group.

Uniqueness

1-(2-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific molecular interactions and reactivity.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c20-17-8-2-4-10-19(17)22-14-12-21(13-15-22)11-5-7-16-6-1-3-9-18(16)23(24)25/h1-10H,11-15H2/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHSMVJSIPDKOG-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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